An In-depth Technical Guide to 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic Acid: A Versatile Fluorinated Building Block
An In-depth Technical Guide to 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic Acid: A Versatile Fluorinated Building Block
Foreword: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—offer a powerful tool for optimizing drug candidates. Among the myriad of fluorinated motifs, α,α-difluoroacetic acids attached to heterocyclic systems represent a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid, a promising yet under-documented compound poised for significant application in the development of novel therapeutics. We will delve into its structural characteristics, plausible synthetic strategies, predicted spectroscopic signature, and potential applications, offering a forward-looking perspective for researchers in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid is a fascinating hybrid molecule that combines the pharmacophoric pyrazole ring with a difluoroacetic acid moiety. This unique combination dictates its chemical behavior and potential biological activity.
Structural Elucidation
The core of the molecule is a five-membered pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. The difluoroacetic acid group is attached at the C4 position of this ring. The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly influences the acidity of the carboxylic proton and the overall electronic nature of the molecule.
Below is a two-dimensional representation of the chemical structure.
Caption: Chemical structure of 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid.
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, we can predict its key properties based on its structure and data from analogous compounds like its N-methylated counterpart.[1]
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₅H₄F₂N₂O₂ | Based on chemical structure |
| Molecular Weight | 162.09 g/mol | Based on chemical structure |
| XlogP | ~0.4 | Predicted for the N-methyl analog, suggesting moderate lipophilicity.[1] |
| pKa | ~1.5 - 2.5 | The two alpha-fluorine atoms significantly increase the acidity of the carboxylic acid compared to acetic acid (pKa ~4.76). |
| Hydrogen Bond Donors | 2 (NH and OH) | Based on chemical structure |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Based on chemical structure |
Synthesis Strategies: A Proposed Approach
Direct synthetic routes for 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid are not extensively reported in the literature. However, by leveraging established methods for the synthesis of fluorinated pyrazoles and difluoroacetic acid derivatives, a plausible and robust synthetic pathway can be designed. The proposed strategy involves the electrophilic difluorination of a suitable pyrazole precursor.
The synthesis of fluorinated pyrazoles has been an area of active research, with methods including direct fluorination of pyrazole rings and the use of fluorinated building blocks.[2][3] Electrophilic fluorinating agents like Selectfluor™ have proven effective for the gem-difluorination of pyrazole derivatives at the C4 position.[3]
Proposed Synthetic Workflow
The following diagram outlines a potential multi-step synthesis starting from a commercially available pyrazole derivative.
Caption: Proposed synthetic pathway for 2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology based on similar transformations found in the literature.[2][3] Optimization of reaction conditions would be necessary.
Step 1: Electrophilic Difluorination of Ethyl (1H-pyrazol-4-yl)acetate
-
Reaction Setup: To a solution of ethyl (1H-pyrazol-4-yl)acetate (1 equivalent) in a suitable solvent such as acetonitrile, add Selectfluor™ (2.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-90 °C) for several hours, monitoring the reaction progress by TLC or LC-MS. The use of microwave irradiation could potentially shorten the reaction time.[2]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Selectfluor™: This is a widely used, stable, and effective electrophilic fluorinating agent for the fluorination of electron-rich aromatic and heterocyclic systems.[3] Using slightly more than two equivalents ensures the difluorination of the activated α-carbon.
-
Acetonitrile: A common polar aprotic solvent for fluorination reactions that can facilitate the dissolution of both the substrate and the fluorinating agent.
-
Elevated Temperature/Microwave: These conditions provide the necessary activation energy for the electrophilic substitution reaction to proceed at a reasonable rate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve the purified ethyl 2,2-difluoro-2-(1H-pyrazol-4-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Reaction Conditions: Add lithium hydroxide (LiOH, ~2-3 equivalents) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. Extract the desired product, 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the final product. Further purification can be achieved by recrystallization if necessary.
Causality Behind Experimental Choices:
-
LiOH: A common and effective base for the saponification (hydrolysis) of esters. It is typically used in a water/THF solvent system to ensure the solubility of both the ester and the hydroxide salt.
-
Acidification: This step is crucial to protonate the carboxylate salt formed during the hydrolysis, yielding the final carboxylic acid which can then be extracted into an organic solvent.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Key Features |
| ¹H NMR | ~13.0 - 14.0 | Broad singlet | - | The acidic proton of the carboxylic acid. |
| ~12.0 - 13.0 | Broad singlet | - | The N-H proton of the pyrazole ring. | |
| ~7.5 - 8.0 | Singlet | - | The two equivalent C-H protons on the pyrazole ring (C3-H and C5-H). | |
| ¹³C NMR | ~165 - 170 | Triplet | ¹⁹F | The carbonyl carbon of the carboxylic acid, showing coupling to the two fluorine atoms. |
| ~130 - 140 | Singlet | - | The C3 and C5 carbons of the pyrazole ring. | |
| ~110 - 120 | Triplet | ¹⁹F | The α-carbon bearing the two fluorine atoms. This will be a prominent triplet due to C-F coupling. | |
| ~105 - 115 | Singlet | - | The C4 carbon of the pyrazole ring. | |
| ¹⁹F NMR | -100 to -120 | Singlet | - | A single resonance for the two equivalent fluorine atoms. |
Note: Predicted shifts are relative to standard references (TMS for ¹H and ¹³C). Actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a clear molecular ion peak in high-resolution mass spectrometry (HRMS).
| Ionization Mode | Predicted m/z | Species |
| ESI+ | 163.0361 | [M+H]⁺ |
| ESI- | 161.0205 | [M-H]⁻ |
A common fragmentation pattern would involve the loss of CO₂ (44 Da) from the parent ion.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2,2-difluoro-2-(1H-pyrazol-4-yl)acetic acid make it a highly attractive building block for the synthesis of novel drug candidates. Both the pyrazole core and the difluoroacetic acid group are associated with a wide range of biological activities.
The Pyrazole Scaffold
The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs.[3][6] Its presence can confer a variety of therapeutic properties, including:
-
Anti-inflammatory: As seen in celecoxib (Celebrex), a potent COX-2 inhibitor.[3]
-
Anticancer: Pyrazole derivatives have shown promise in targeting various signaling pathways involved in cancer progression.[4]
-
Antibacterial and Antifungal: The pyrazole nucleus is a key component of many antimicrobial agents.[7][8]
The α,α-Difluoroacetic Acid Moiety
The introduction of the gem-difluoro group adjacent to the carboxylic acid can serve several purposes in drug design:
-
Metabolic Blocker: The C-F bond is exceptionally strong, making the α-position resistant to metabolic oxidation, which can increase the half-life of a drug.
-
Bioisostere: The difluoroacetic acid group can act as a bioisosteric replacement for other functional groups, helping to fine-tune the electronic and steric properties of a molecule to improve its binding to a biological target.
-
Conformational Constraint: The fluorine atoms can influence the local conformation of the molecule, potentially locking it into a more bioactive shape.
The combination of these two functionalities in a single, relatively simple molecule provides a versatile platform for generating libraries of new compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology, inflammation, and infectious diseases.
Conclusion and Future Outlook
2,2-Difluoro-2-(1H-pyrazol-4-yl)acetic acid represents a molecule of significant potential for advancing drug discovery programs. Its synthesis, while not yet established in the literature, appears feasible through modern fluorination techniques. The convergence of the biologically active pyrazole core and the modulating effects of the difluoroacetic acid moiety makes it a prime candidate for the development of next-generation therapeutics. As the demand for novel, effective, and safe medicines continues to grow, the exploration and application of such unique fluorinated building blocks will undoubtedly play a crucial role in shaping the future of pharmaceutical research.
References
-
F. L. Qing, et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. This article describes methods for the electrophilic fluorination of pyrazole derivatives, providing a basis for the proposed synthesis.[2]
-
ResearchGate. (2025). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives | Request PDF. This resource provides context on the synthesis and importance of fluorinated pyrazoles in medicinal chemistry.[3]
-
PubChem. 2,2-difluoro-2-(1-methyl-1h-pyrazol-4-yl)acetic acid. The PubChem entry for the N-methylated analog provides predicted physicochemical properties.[1]
-
M. S. Christodoulou, et al. (2016). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. This paper provides examples of spectroscopic data for complex pyrazole derivatives.[4]
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Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. This article offers insights into the NMR characterization of pyrazoline compounds.[5]
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R. N. Atiya, et al. (2023). Synthesis, Characterization and Studying Biological Activity of Heterocyclic Compounds. This study discusses the synthesis and biological evaluation of pyrazole derivatives.[7]
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Molecules. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. A review highlighting the broad therapeutic potential of pyrazole-containing compounds.[6]
-
MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. This paper showcases the antibacterial applications of pyrazole derivatives.[8]
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